2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Vue d'ensemble

Description

2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

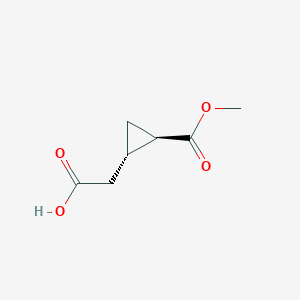

2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid (CAS No. 175221-16-6) is a cyclopropane derivative that has garnered attention for its potential biological activities. The compound features a cyclopropyl moiety substituted with a methoxycarbonyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₇H₁₀O₄, with a molar mass of 158.15 g/mol. Its structure is characterized by the presence of a cyclopropane ring and an acetic acid functional group, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₄ |

| Molar Mass | 158.15 g/mol |

| CAS Number | 175221-16-6 |

| Solubility | Very soluble |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, potentially through inhibition of cyclooxygenase (COX) enzymes, similar to other cyclopropane derivatives .

Pharmacological Studies

Research indicates that compounds with similar structures have shown promise in modulating inflammatory pathways. For instance, studies on related cyclopropane derivatives have demonstrated their effectiveness in reducing inflammation in animal models. The following table summarizes findings from relevant studies:

Case Studies

- Anti-inflammatory Effects : A study involving a structurally similar compound demonstrated significant reductions in inflammatory markers in a rat model of arthritis. The compound was administered orally, resulting in decreased paw swelling and lower levels of prostaglandin E2 (PGE2).

- Analgesic Activity : In another investigation, the analgesic potential was evaluated using the formalin test in rodents. The results indicated that administration of the compound led to a significant decrease in pain-related behaviors compared to control groups.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available cyclopropane derivatives. Key synthetic methods include:

- Cyclopropanation Reactions : Utilizing diazomethane or similar reagents to introduce the methoxycarbonyl group.

- Functional Group Transformations : Employing standard organic transformations to achieve the desired acetic acid functionality.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₁₀O₄

- Molar Mass : 158.15 g/mol

- CAS Number : 175221-16-6

The stereochemistry of this compound is defined by its (1S,2R) configuration, which is crucial for its biological interactions and efficacy in various applications.

Biological Activities

Research indicates that 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid exhibits notable biological activities that suggest potential applications as:

- Antiviral Agent : The structural features of this compound indicate potential efficacy against various viral infections. Similar compounds have demonstrated antiviral properties, enhancing the interest in this compound for further exploration.

- Enzyme Inhibitor : Interaction studies reveal that this compound can engage with various biological macromolecules, including enzymes and receptors. Understanding its binding affinity and specificity is essential for assessing its therapeutic potential.

Synthetic Applications

The synthesis of this compound has been explored through various methods that maintain its stereochemical integrity. These methods are significant in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows for the exploration of new synthetic pathways in organic chemistry.

Case Studies and Research Findings

Several studies have focused on the biological and chemical properties of this compound:

- Antiviral Efficacy : Research has shown that compounds with similar structures exhibit antiviral properties. Future studies may focus on the specific mechanisms through which this compound acts against viral pathogens.

- Enzyme Interaction Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess the binding affinity of this compound to specific enzymes, guiding its potential use in drug design.

- Synthetic Pathway Development : Innovative synthetic routes have been developed to produce this compound efficiently while preserving its stereochemical integrity, making it a valuable intermediate in pharmaceutical synthesis.

Propriétés

IUPAC Name |

2-[(1S,2R)-2-methoxycarbonylcyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGQQCQCZAQBBJ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571764 | |

| Record name | [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175221-16-6 | |

| Record name | Cyclopropaneacetic acid, 2-(methoxycarbonyl)-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175221-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.